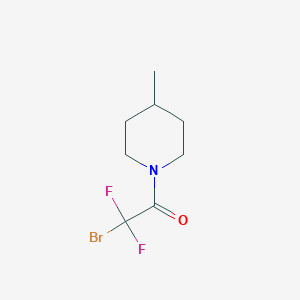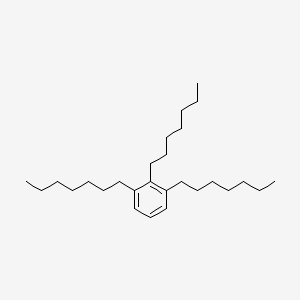
1,2,3-Triheptylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triheptylbenzene is an aromatic organic compound characterized by a benzene ring substituted with three heptyl groups at the 1, 2, and 3 positions. This compound belongs to the class of alkylbenzenes, which are known for their diverse applications in various fields of chemistry and industry.
Métodos De Preparación
The synthesis of 1,2,3-Triheptylbenzene can be achieved through several methods:
Análisis De Reacciones Químicas
1,2,3-Triheptylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitrating agents, or sulfonating agents.
Oxidation and Reduction: The alkyl side chains of this compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.
Aplicaciones Científicas De Investigación
1,2,3-Triheptylbenzene has several applications in scientific research:
Material Science: It is used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Pharmaceutical Chemistry: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific molecular pathways.
Organic Synthesis: It is employed in organic synthesis as a building block for more complex molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 1,2,3-Triheptylbenzene primarily involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The benzene ring can participate in π-π interactions with other aromatic systems, while the alkyl chains can engage in hydrophobic interactions. These interactions play a crucial role in the compound’s ability to modulate biological pathways and molecular targets .
Comparación Con Compuestos Similares
1,2,3-Triheptylbenzene can be compared with other alkylbenzenes, such as 1,2,3-Trimethylbenzene and 1,3,5-Triheptylbenzene:
Propiedades
Número CAS |
89231-33-4 |
|---|---|
Fórmula molecular |
C27H48 |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
1,2,3-triheptylbenzene |
InChI |
InChI=1S/C27H48/c1-4-7-10-13-16-20-25-22-19-23-26(21-17-14-11-8-5-2)27(25)24-18-15-12-9-6-3/h19,22-23H,4-18,20-21,24H2,1-3H3 |
Clave InChI |
NOGSRVAPNJTDJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C(=CC=C1)CCCCCCC)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)

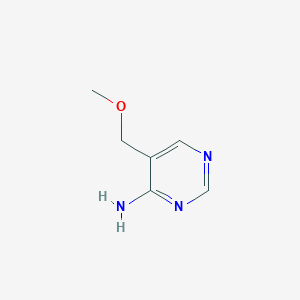
![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)
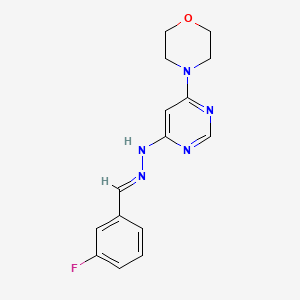
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
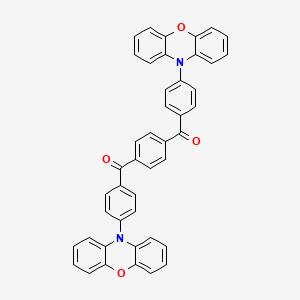
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)
![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)

